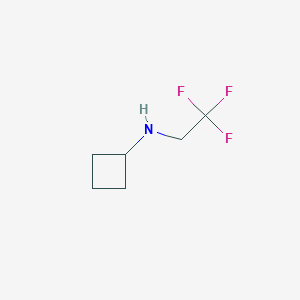
N-(2,2,2-trifluoroethyl)cyclobutanamine
概要
説明
N-(2,2,2-trifluoroethyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine moiety attached to a trifluoroethyl group. This compound is notable for its unique structural features, which include the trifluoromethyl group, known for its significant impact on the chemical and physical properties of organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2,2,2-trifluoroethylamine. This process can be catalyzed by various reagents, including iron porphyrin, which facilitates the N-trifluoroethylation of anilines . The reaction conditions often include controlled temperatures and the use of solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(2,2,2-trifluoroethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学的研究の応用
N-(2,2,2-trifluoroethyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
作用機序
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclobutanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of membrane properties.
類似化合物との比較
Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2,2,2-trifluoroethylamine
- (2,2,2-trifluoroethyl)benzene
Uniqueness
N-(2,2,2-trifluoroethyl)cyclobutanamine is unique due to its cyclobutanamine moiety combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications compared to its analogs .
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-10-5-2-1-3-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJOSAIKKAKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
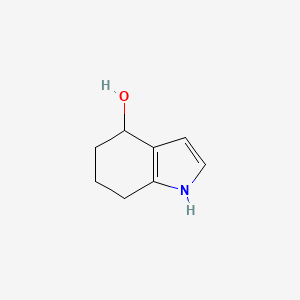
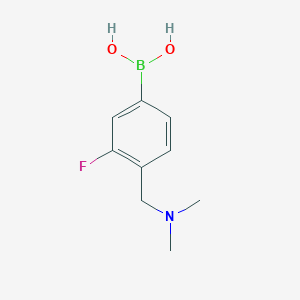
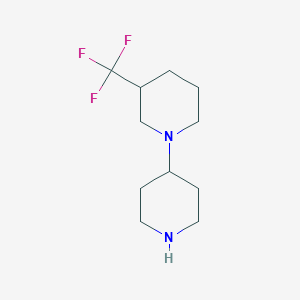
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
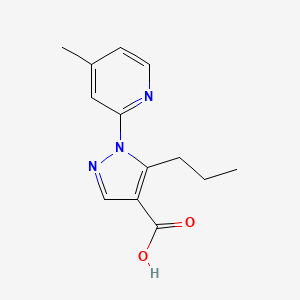
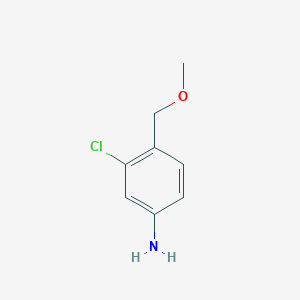
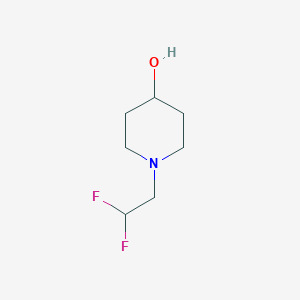
![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)
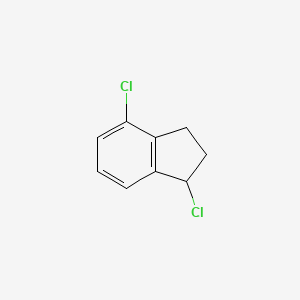
![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)
